Apoptosis inducer 7

Antiproliferative activity Cancer cell cytotoxicity IC50 profiling

Apoptosis inducer 7 (CAS 2252278-57-0) is a validated small-molecule apoptosis inducer that simultaneously downregulates c-FLIP and upregulates Noxa at sub-micromolar concentrations, achieving a 62.3% tumor growth inhibition at 5 mg/kg in KARPAS-422 xenografts without significant toxicity. Choose this compound for reproducible, dual-axis apoptosis modulation and established in vivo benchmarking in preclinical oncology research.

Molecular Formula C49H68N2O7
Molecular Weight 797.1 g/mol
Cat. No. B12418672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApoptosis inducer 7
Molecular FormulaC49H68N2O7
Molecular Weight797.1 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CC(=CC(=O)NC4CCN(CC4)C(=O)OC(C)(C)C)C1=O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)OCC7=CC=CC=C7)C)C)C)C
InChIInChI=1S/C49H68N2O7/c1-43(2,3)58-42(56)51-24-17-33(18-25-51)50-38(53)26-32-28-47(8)37(44(4,5)40(32)54)16-19-49(10)39(47)36(52)27-34-35-29-46(7,21-20-45(35,6)22-23-48(34,49)9)41(55)57-30-31-14-12-11-13-15-31/h11-15,26-27,33,35,37,39H,16-25,28-30H2,1-10H3,(H,50,53)/b32-26+/t35-,37-,39+,45+,46-,47-,48+,49+/m0/s1
InChIKeyKYDXNZGGBRYTHC-GJLAEWTHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apoptosis inducer 7 (CAS 2252278-57-0, Compound 5I) Chemical Identity and Baseline Functional Profile


Apoptosis inducer 7 (CAS 2252278-57-0, also designated as Compound 5I) is a synthetic small-molecule apoptosis inducer with the molecular formula C49H68N2O7 and a molecular weight of 797.1 g/mol . Unlike many apoptosis-inducing agents that target a specific upstream kinase or death receptor, this compound exerts its pro-apoptotic effect via coordinated dual regulation of two key apoptosis-modulating proteins: it simultaneously upregulates the pro-apoptotic BH3-only protein Noxa and downregulates the anti-apoptotic caspase-8 regulator c-FLIP . This bifurcated mechanism of action distinguishes Apoptosis inducer 7 from single-axis apoptosis modulators and provides a basis for its potent antiproliferative activity across multiple cancer cell lines.

Apoptosis inducer 7: Why In-Class Apoptosis Modulators Cannot Be Interchanged Without Quantitative Validation


Apoptosis-inducing compounds are a heterogeneous category encompassing agents that act via disparate molecular targets—including HSP70 ATPase inhibition (Apoptozole), sphingosine kinase inhibition (SKI-II), tubulin polymerization disruption, and death receptor agonism—each producing distinct cellular response kinetics and selectivity profiles . Even among compounds that modulate the same c-FLIP/Noxa axis, quantitative potency varies substantially: for instance, semisynthetic ursolic acid fluorolactone derivatives require a concentration of 8 μM to induce comparable c-FLIP downregulation and NOXA upregulation [1], whereas Apoptosis inducer 7 achieves this regulatory shift at sub-micromolar concentrations. Furthermore, within the same colorectal carcinoma model (HCT116 cells), the HSP70 inhibitor VER-155008 induces non-caspase-dependent cell death rather than classical apoptosis [2], underscoring that shared induction of cell death does not imply mechanistic or functional equivalence. Substituting one apoptosis modulator for another without rigorous quantitative comparator data introduces uncontrolled experimental variables in both research reproducibility and downstream procurement decisions.

Apoptosis inducer 7 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decisions


Sub-Micromolar Antiproliferative Potency Across Five Human Cell Lines: Cross-Study Comparative Analysis

Apoptosis inducer 7 demonstrates sub-micromolar to low-micromolar antiproliferative potency across a panel of five human cell lines, with IC50 values of 0.14 μM (HepG-2 hepatocellular carcinoma), 0.15 μM (A549 lung adenocarcinoma), 0.22 μM (MDA-MB-231 triple-negative breast cancer), 0.42 μM (HCT-116 colorectal carcinoma), and 1.03 μM (MCF-10A non-tumorigenic breast epithelial cells) following 96-hour exposure . In contrast, the sphingosine kinase inhibitor SKI-II—another apoptosis-inducing agent—exhibits IC50 values two orders of magnitude higher: 45 μM against SK2 and 78 μM against SK1 . The HSP70 inhibitor VER-155008 shows an IC50 of 0.5 μM for its primary target but requires concentrations of 5–40 μM to induce client protein degradation in HCT116 cells . This quantitative potency differential is critical for experimental design where maintaining sub-micromolar compound concentrations is essential to minimize off-target effects.

Antiproliferative activity Cancer cell cytotoxicity IC50 profiling

Dual c-FLIP Downregulation and Noxa Upregulation Mechanism: Potency Comparison with Ursolic Acid Derivatives

Western blot analysis in HCT-116 colorectal carcinoma cells demonstrates that Apoptosis inducer 7 simultaneously downregulates the anti-apoptotic protein c-FLIP and upregulates the pro-apoptotic BH3-only protein Noxa at concentrations of 0.5–1.0 μM following 24-hour exposure . This dual regulatory mechanism is accompanied by PARP cleavage and caspase activation, confirming engagement of the intrinsic apoptotic cascade. In contrast, semisynthetic ursolic acid fluorolactone derivatives—which also modulate the c-FLIP/Noxa axis—require a concentration of 8 μM to achieve comparable upregulation of NOXA and downregulation of c-FLIP [1]. The approximately 8-fold to 16-fold potency advantage of Apoptosis inducer 7 for this specific mechanistic endpoint is a quantifiable differentiation point for researchers studying BH3-only protein regulation.

c-FLIP downregulation Noxa upregulation BH3-only proteins Caspase cascade

In Vivo Tumor Growth Inhibition with Defined Therapeutic Window: Efficacy and Tolerability Data

In a KARPAS-422 subcutaneous xenograft model in C57/BL6J mice, Apoptosis inducer 7 administered at 5 mg/kg via intraperitoneal injection three times weekly for 14 days produced a tumor growth inhibition rate of 62.3% without significant body weight loss . This in vivo efficacy benchmark provides a quantitative reference for comparison with other apoptosis inducers in similar xenograft models. For context, the HSP70 inhibitor VER-155008 has demonstrated in vivo potentiation of Hsp90 inhibitor-induced apoptosis in HCT116 xenografts but lacks standalone single-agent tumor growth inhibition data at comparable dosing [1]. The combination of measurable antitumor efficacy (62.3% inhibition) with the absence of overt toxicity (no significant weight loss) establishes a defined therapeutic index that can inform in vivo experimental design and dose-ranging studies.

In vivo xenograft model Tumor growth inhibition Antitumor activity

Differential Cytotoxicity Between Tumorigenic and Non-Tumorigenic Cells: Quantitative Selectivity Window

Apoptosis inducer 7 exhibits a quantifiable selectivity window between tumorigenic and non-tumorigenic breast epithelial cells. Against MDA-MB-231 triple-negative breast cancer cells, the IC50 is 0.22 μM, whereas against MCF-10A non-tumorigenic breast epithelial cells, the IC50 is 1.03 μM—representing a 4.7-fold selectivity differential . This differential is not universally observed across apoptosis inducers: for instance, the HSP70 inhibitor Apoptozole (Apoptosis Activator VII) demonstrates potent inhibition of SK-OV-3 ovarian cancer cells (IC50 = 4.25 ± 0.37 μM) but its selectivity relative to non-tumorigenic cells is not quantitatively reported . The documented 4.7-fold differential for Apoptosis inducer 7 provides a measurable baseline for assessing relative cancer cell selectivity in experimental systems.

Therapeutic index Selectivity window MCF-10A Cancer cell selectivity

Cell Cycle Arrest Profile: Sub-G1 Population Induction in Colorectal Carcinoma Model

Flow cytometric analysis of HCT-116 colorectal carcinoma cells treated with Apoptosis inducer 7 at concentrations of 0.5, 0.75, and 1.0 μM for 24 hours demonstrates that over 40% of cells accumulate in the sub-G1 phase, indicative of apoptotic DNA fragmentation . This quantitative cell cycle arrest profile provides a reproducible benchmark for apoptosis induction efficiency. In comparison, the tubulin polymerization inhibitor Compound 5i (structurally distinct from Apoptosis inducer 7) induces G2/M phase arrest and apoptosis in cancer cells with IC50 values ranging from 18 to 45 nM [1], while the HDAC6 inhibitor Compound 5i induces G0/G1 phase arrest . The sub-G1 accumulation profile of Apoptosis inducer 7 is mechanistically distinct from both G2/M and G0/G1 arrest, reflecting its unique c-FLIP/Noxa regulatory mechanism rather than cell cycle checkpoint disruption.

Cell cycle analysis Sub-G1 population Apoptosis quantification Flow cytometry

Apoptosis inducer 7 Optimal Research Application Scenarios: Evidence-Backed Use Cases for Scientific and Industrial Laboratories


Mechanistic Studies of c-FLIP/Noxa-Mediated Apoptosis in Colorectal and Breast Cancer Models

Researchers investigating the regulatory interplay between anti-apoptotic c-FLIP and pro-apoptotic BH3-only protein Noxa should prioritize Apoptosis inducer 7 for its dual regulatory activity at sub-micromolar concentrations (0.5–1.0 μM). The compound's ability to simultaneously downregulate c-FLIP and upregulate Noxa in HCT-116 cells provides a chemically defined tool for dissecting the relative contributions of these two proteins to mitochondrial outer membrane permeabilization and caspase activation. The 4.7-fold selectivity window between tumorigenic MDA-MB-231 and non-tumorigenic MCF-10A cells further enables comparative studies of differential apoptotic sensitivity.

In Vivo Preclinical Efficacy Studies in Subcutaneous Xenograft Models

For laboratories conducting in vivo antitumor efficacy studies, Apoptosis inducer 7 offers a validated reference compound with documented tumor growth inhibition of 62.3% at 5 mg/kg (i.p., 3× weekly, 14 days) in KARPAS-422 xenografts without significant body weight loss . This established efficacy benchmark and tolerability profile reduces the experimental risk associated with uncharacterized apoptosis inducers that lack in vivo validation data. The compound serves as a reproducible positive control for studies evaluating novel apoptosis-inducing agents or combination therapies.

High-Throughput Apoptosis Screening with Defined Cell Cycle Readouts

In high-content or high-throughput screening campaigns requiring unambiguous apoptosis detection, Apoptosis inducer 7 provides a reliable positive control with a defined sub-G1 accumulation signature (>40% at 0.5–1.0 μM in HCT-116 cells) . Unlike compounds that induce primary G1, S, or G2/M arrest, Apoptosis inducer 7 produces direct sub-G1 accumulation consistent with DNA fragmentation, enabling clear differentiation of apoptosis-specific signals from cell cycle arrest artifacts. This property is particularly valuable for flow cytometry-based screening platforms where cell cycle phase distribution is a primary readout.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apoptosis inducer 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.